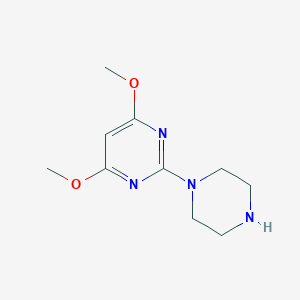

4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxy-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-15-8-7-9(16-2)13-10(12-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUYHUBUTWPQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)N2CCNCC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408220 | |

| Record name | 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106615-46-7 | |

| Record name | 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dimethoxy 2 Piperazin 1 Yl Pyrimidine and Analogues

Established Synthetic Routes to the 4,6-Dimethoxypyrimidine (B185312) Core

The formation of the 4,6-dimethoxypyrimidine scaffold is a foundational step in the synthesis of the target molecule. This process typically begins with the synthesis of a halogenated pyrimidine (B1678525) precursor, which is then subjected to methoxylation.

Precursor Synthesis and Intermediate Transformations (e.g., 4,6-dichloro-2-(methylthio)pyrimidine)

A common strategy for the synthesis of the 4,6-dimethoxypyrimidine core involves the use of a di-chlorinated pyrimidine intermediate. One such key precursor is 4,6-dichloropyrimidine. The synthesis of this and related precursors often starts from readily available materials like uracil or barbituric acid derivatives. For instance, 2-amino-4,6-dihydroxypyrimidine can be converted to 2-amino-4,6-dichloropyrimidine-5-carbaldehyde through a Vilsmeier-Haack formylation reaction. mdpi.com

In a related synthetic pathway, 4,6-dihydroxy-2-methylpyrimidine can be synthesized through the condensation of acetamidinium chloride and diethyl malonate in an alkaline medium. researchgate.net This dihydroxy intermediate can then be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4,6-dichloro-2-methylpyrimidine.

Methoxylation Strategies

Once the dichlorinated pyrimidine core is obtained, the next step is the introduction of the methoxy (B1213986) groups at the C4 and C6 positions. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction using sodium methoxide (B1231860) (NaOMe). The reaction of 4,6-dichloropyrimidine or its derivatives with sodium methoxide in a suitable solvent, such as methanol, leads to the displacement of the chlorine atoms by methoxy groups.

The reactivity of the chlorine atoms on the pyrimidine ring is influenced by the electronic properties of the ring and any existing substituents. For instance, in 2,4-dichloropyrimidines, substitution with nucleophiles generally shows a preference for the C4 position. nih.govwuxiapptec.com However, in symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are equivalent, simplifying the methoxylation process to yield the desired 4,6-dimethoxy derivative. The use of sulfinates has been shown to enhance the rate of substitution in the reaction of 2-chloro-4,6-dimethoxypyrimidine (B81016) with alkoxy nucleophiles, which can be a useful strategy in certain contexts. researchgate.net

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-amino-4,6-dihydroxypyrimidine | Vilsmeier-Haack formylation | 2-amino-4,6-dichloropyrimidine-5-carboxaldehyde | - | mdpi.com |

| Acetamidinium chloride and diethyl malonate | Sodium methoxide, 180 min, molar ratio 1.4 | 4,6-dihydroxy-2-methylpyrimidine | 88.5% | researchgate.net |

| Thiobarbituric acid | Two-step synthesis | 4,6-dichloro-2-(methylthio)pyrimidine (B19916) | High | researchgate.net |

| 4,6-dichloropyrimidine derivative | Sodium methoxide (NaOMe) in methanol | 4,6-dimethoxypyrimidine derivative | - | researchgate.net |

Introduction of the Piperazinyl Moiety at the Pyrimidine C2 Position

With the 4,6-dimethoxypyrimidine core in hand, the subsequent step is the introduction of the piperazine (B1678402) group at the C2 position. This is most commonly achieved via nucleophilic substitution reactions.

Nucleophilic Substitution Reactions

The introduction of a piperazinyl group at the C2 position of a pyrimidine ring is a well-established transformation. This is typically accomplished by reacting a 2-halo- or 2-methylthiopyrimidine derivative with piperazine. In the context of synthesizing 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine, a precursor such as 2-chloro-4,6-dimethoxypyrimidine would be treated with piperazine.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the nitrogen atom of the piperazine acts as the nucleophile, attacking the electron-deficient C2 position of the pyrimidine ring and displacing the leaving group (e.g., chloride or methylthio). The regioselectivity of nucleophilic substitution on pyrimidine rings is a critical consideration. While substitutions on 2,4-dichloropyrimidines often favor the C4 position, the use of a 2-substituted precursor directs the piperazine attack to the desired C2 position. wuxiapptec.com The reaction conditions, such as solvent, temperature, and the presence of a base to neutralize the generated acid, can be optimized to improve the yield and purity of the final product. For example, the synthesis of various 2-(4-substituted-piperazin-1-yl)pyrimidine derivatives has been successfully achieved by refluxing the corresponding 2-(methylthio)pyrimidine with the appropriate N-substituted piperazine. nih.gov

Reductive Amination Approaches

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of amines. researchgate.net This reaction typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. While direct reductive amination on an unsubstituted pyrimidine ring to introduce a piperazinyl group is not a standard approach, this methodology can be applied to synthesize more complex piperazine-containing molecules that could then be attached to a pyrimidine core. nih.gov For instance, a pyrimidine derivative bearing an aldehyde group could potentially undergo reductive amination with piperazine. However, for the direct introduction of the piperazinyl moiety to the C2 position of the pyrimidine ring, nucleophilic substitution of a suitable leaving group is the more direct and commonly employed synthetic strategy.

Optimization of Reaction Conditions and Yields

For the synthesis of pyrimidine precursors, such as 4,6-dihydroxy-2-methylpyrimidine, studies have shown that optimizing parameters like the concentration of sodium methoxide, reaction time, and the molar ratio of the starting materials can significantly increase the product yield. researchgate.net For example, a maximum yield of 88.5% was achieved for 4,6-dihydroxy-2-methylpyrimidine under optimized conditions. researchgate.net

In the nucleophilic substitution steps, both for methoxylation and the introduction of the piperazine moiety, the choice of solvent and temperature can influence the reaction rate and the formation of byproducts. The regioselectivity of SNAr reactions on dichloropyrimidines is also sensitive to electronic and steric effects of other substituents on the ring. wuxiapptec.com A comprehensive understanding of these effects allows for the strategic design of precursors that favor substitution at the desired position, thereby optimizing the yield of the target isomer. For instance, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can favor substitution at the C2 position. wuxiapptec.com Careful control of stoichiometry is also crucial, especially when dealing with di- or tri-functionalized pyrimidines, to achieve selective substitution.

| Synthetic Step | Parameters for Optimization | Observed Effects | Reference |

|---|---|---|---|

| Condensation for Pyrimidine Core Formation | Reactant molar ratio, base concentration, reaction time | Significant impact on product yield. | researchgate.net |

| Nucleophilic Aromatic Substitution (Methoxylation/Amination) | Solvent, temperature, nature of leaving group, electronic and steric effects of substituents | Influences reaction rate, yield, and regioselectivity. | wuxiapptec.com |

| Nucleophilic Aromatic Substitution (Amination) | Stoichiometry of reactants | Controls the degree of substitution (mono- vs. di-substitution). | mdpi.com |

Green Chemistry Principles in the Synthesis of Pyrimidine-Piperazine Conjugates

The integration of green chemistry principles into the synthesis of pyrimidine-piperazine conjugates is not merely an environmental consideration but also a strategy for improving reaction efficiency and cost-effectiveness. Traditional methods for creating the crucial C-N bond between the pyrimidine and piperazine moieties often rely on conventional heating, which can be energy-intensive and lead to longer reaction times and the formation of byproducts.

In contrast, modern, greener approaches offer significant advantages. For instance, a study on the synthesis of thiophene-substituted pyrimidine-piperazine derivatives highlighted a conventional reflux method in ethanol (B145695) with a catalytic amount of potassium hydroxide, requiring 12 hours to complete. While specific green alternatives for this exact transformation are not extensively detailed in the provided research, the broader literature on pyrimidine synthesis points towards more sustainable methodologies.

One notable example of a greener approach in the synthesis of a related pyrimidine derivative is the production of 4,6-dimethoxy-2-methylsulfonylpyrimidine. This process traditionally utilized highly toxic dimethyl sulfate and corrosive phosphorus oxychloride. A more environmentally friendly method was developed using chloromethane as a less hazardous methylating agent, significantly improving the environmental profile of the synthesis. This highlights a key green chemistry principle: the use of safer chemicals.

Energy efficiency is another cornerstone of green synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. For various heterocyclic compounds, including pyrimidine derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase product yields. Similarly, ultrasound-assisted synthesis offers a mechanical energy source that can promote reactions at lower temperatures and shorter durations compared to conventional heating. These techniques not only conserve energy but also often lead to cleaner reactions with fewer side products, simplifying purification processes and reducing waste.

Solvent selection is another critical aspect of green chemistry. Many traditional organic syntheses employ volatile and often toxic organic solvents. Research into solvent-free reactions or the use of greener solvents like water, ethanol, or ionic liquids is gaining traction in the synthesis of pyrimidine-piperazine conjugates. These alternatives reduce the environmental and health impacts associated with conventional solvents.

The following interactive data tables showcase a comparison of different synthetic methodologies, illustrating the potential benefits of applying green chemistry principles.

Interactive Data Table 1: Comparison of Synthetic Methodologies for Pyrimidine-Piperazine Analogues

| Method | Energy Source | Solvent | Catalyst | Reaction Time | Yield (%) | Green Chemistry Principle(s) Addressed |

| Conventional Heating | Thermal (Reflux) | Ethanol | Potassium Hydroxide | 12 hours | Moderate to High | Use of a relatively green solvent |

| Microwave-Assisted | Microwave Irradiation | Often solvent-free or green solvents | Various | Minutes to hours | Often higher than conventional | Energy efficiency, waste prevention (reduced byproducts) |

| Ultrasound-Assisted | Sonication | Various | Various | Shorter than conventional | Often improved | Energy efficiency, potentially milder conditions |

| Catalytic (Greener) | Thermal or Microwave | Green solvents | Heterogeneous, recyclable | Variable | High | Use of catalysis, waste prevention |

Interactive Data Table 2: Detailed Research Findings on Greener Synthesis of a Related Pyrimidine

| Compound | Traditional Reagents | Greener Alternative Reagents | Key Improvement |

| 4,6-dimethoxy-2-methylsulfonylpyrimidine | Dimethyl sulfate, Phosphorus oxychloride | Chloromethane | Replacement of highly toxic and corrosive reagents with a safer alternative |

Derivatization Strategies and Analog Design of 4,6 Dimethoxy 2 Piperazin 1 Yl Pyrimidine

Rational Design of Structural Analogues for Enhanced Bioactivity

The rational design of analogues based on the 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine scaffold is a key strategy in drug discovery. This approach leverages an understanding of structure-activity relationships (SAR) to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties. The core principle involves modifying specific parts of the molecule—namely the pyrimidine (B1678525) ring and the piperazine (B1678402) moiety—to enhance interactions with biological targets. chemenu.comnih.gov

Combining a pyrimidine ring with a piperazine group into a single molecular framework is a known strategy for enhancing biological activity. chemenu.com The pyrimidine portion can engage in crucial hydrogen bonding interactions with protein targets, such as kinases, while the piperazine acts as a versatile linker and a point for diversification. nih.gov Modifications are designed to modulate properties such as solubility, metabolic stability, and cell permeability. For instance, optimizing the sidechain attached to the piperazine ring can significantly impact oral bioavailability by balancing metabolic clearance and permeability. nih.gov This targeted approach allows researchers to fine-tune the pharmacological profile of the lead compound to achieve desired therapeutic outcomes.

Chemical Modifications of the Pyrimidine Ring System

The pyrimidine core of the title compound offers several positions for chemical modification to explore new chemical space and influence biological activity.

Substitution at Pyrimidine C5 Position

The C5 position of the pyrimidine ring is a common site for substitution to modulate the electronic properties and steric profile of the molecule. Introducing various substituents at this position can lead to enhanced binding affinity and selectivity for target proteins. For example, in related 2,4-diaminopyrimidine (B92962) series, the introduction of a fluoro or nitro group at the C5 position is a key synthetic step for creating diverse libraries of compounds. nih.gov The synthesis often involves starting with a pre-substituted pyrimidine, such as 2,4-dichloro-5-fluoropyrimidine, and then sequentially adding the amine functionalities. nih.gov This strategy highlights how modification at the C5 position is integral to building complex derivatives with potentially improved biological profiles.

Exploration of Fused Pyrimidine Systems

Fusing the pyrimidine ring with other heterocyclic systems is a powerful strategy to create rigid, conformationally constrained analogues with novel biological activities. This approach can lead to the development of bi- and tricyclic heterosystems. researchgate.net For instance, derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have been used as precursors to synthesize fused systems incorporating pyrazole (B372694) cycles. researchgate.net While not directly starting from this compound, these synthetic routes demonstrate the chemical feasibility and potential of converting the monocyclic pyrimidine core into more complex fused structures, thereby expanding the range of accessible pharmacophores.

Diversification of the Piperazine Moiety

The piperazine ring is a common and highly effective component in drug design, largely due to the presence of a second nitrogen atom that can be easily substituted. mdpi.com This allows for the introduction of a wide variety of functional groups to probe interactions with biological targets and optimize physicochemical properties. nih.gov

N-Substitution with Various Pharmacophores

The terminal nitrogen of the piperazine moiety is a prime location for introducing diverse substituents to alter the compound's pharmacological profile. A common strategy involves the N-alkylation or N-arylation of the piperazine to introduce new pharmacophores. nih.gov

| Substituent at Piperazine N4 | Resulting Compound Class | Reference |

|---|---|---|

| 4-Fluorophenyl | Phenylpiperazine carbodithioate | nih.gov |

| p-Tolyl | Tolylpiperazine carbodithioate | nih.gov |

| 4-Nitrophenyl | Nitrophenylpiperazine carbodithioate | nih.gov |

| Benzyl | Benzylpiperazine carbodithioate | nih.gov |

| Benzhydryl | Benzhydrylpiperazine carbodithioate | nih.gov |

| Pyrimidin-2-yl | Pyrimidinylpiperazine carbodithioate | nih.gov |

| 5-(Trifluoromethyl)pyridin-2-yl | Arylpiperazine | nih.gov |

Incorporation of Different Linker Moieties

The connection between the pyrimidine ring and the piperazine moiety can be modified by incorporating linker groups. The parent compound features a direct bond, but introducing linkers can alter the spacing and flexibility, potentially leading to improved target engagement.

A notable example is the introduction of a 2-oxoethyl linker, leading to compounds like 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioates. nih.gov In this series, the linker serves to connect the core piperazinyl-pyrimidine structure to a variety of terminal pharmacophores. nih.gov Another variation involves inserting a methylene (B1212753) bridge between the pyrimidine C2 and the piperazine nitrogen, resulting in the compound 4,6-dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine. sigmaaldrich.com This subtle change from a direct connection to a methylene-linked one can affect the molecule's conformational freedom and its presentation to a biological target. Furthermore, linkers such as a 3-phenoxypropan-2-ol group have been used to connect a 1-(2-hydroxyethyl)piperazine moiety to various substituted phenyl rings, demonstrating the versatility of using linkers to create diverse chemical libraries. nih.gov

| Linker Moiety | Compound Series Example | Reference |

|---|---|---|

| Direct C-N bond | This compound | chemsrc.combldpharm.com |

| Methylene (-CH2-) | 4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine | sigmaaldrich.com |

| 2-Oxoethyl (-CH2-C(=O)-) | 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl carbodithioates | nih.gov |

| 3-Phenoxypropan-2-ol | 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives | nih.gov |

Combinatorial Chemistry Approaches for Novel Library Generation

Combinatorial chemistry has emerged as a powerful strategy in drug discovery and materials science for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries. nih.govescholarship.org The core principle involves systematically and repetitively linking various "building blocks" to a central scaffold, allowing for the generation of thousands to millions of structurally related molecules. nih.gov For a scaffold such as this compound, combinatorial approaches offer an efficient means to explore the chemical space around this privileged structure, enabling the optimization of its properties for various applications. These strategies are broadly categorized into solid-phase synthesis (SPS) and solution-phase synthesis (SPS).

The this compound scaffold is particularly well-suited for combinatorial library generation due to the presence of a reactive secondary amine on the piperazine ring. This site serves as a key handle for diversification, allowing for the introduction of a wide array of substituents through various chemical reactions.

Solid-Phase Synthesis (SPS)

Solid-phase synthesis is a cornerstone of combinatorial chemistry, where the starting material is covalently attached to an insoluble polymer support (resin). nih.gov This allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin to remove unreacted reagents and by-products.

A potential solid-phase strategy for generating a library from the this compound scaffold would involve the following conceptual steps:

Immobilization: The this compound scaffold would first be attached to a suitable solid support. This could be achieved by using a resin with a linker that reacts with the piperazine nitrogen.

Diversification: The resin-bound scaffold can then be subjected to a variety of parallel reactions. For instance, the library can be generated by reacting the immobilized scaffold with a diverse set of building blocks. Common reactions to modify the piperazine nitrogen include:

Acylation: Reaction with a library of carboxylic acids (using coupling agents) or acyl chlorides to produce a diverse set of amides.

Sulfonylation: Reaction with a library of sulfonyl chlorides to yield a variety of sulfonamides.

Reductive Amination: Reaction with a library of aldehydes or ketones in the presence of a reducing agent to introduce a range of alkyl groups.

Urea/Thiourea Formation: Reaction with a library of isocyanates or isothiocyanates.

Cleavage: After the final reaction step, the derivatized compounds are cleaved from the resin, yielding the final products in a purified form.

The "split-pool" synthesis strategy is a powerful extension of SPS, enabling the creation of one-bead one-compound (OBOC) libraries of immense diversity. nih.gov

Solution-Phase Synthesis

Parallel solution-phase synthesis offers an alternative where reactions are carried out in solution, often in microtiter plates, allowing for the simultaneous synthesis of a large number of individual compounds. nih.gov While purification can be more complex than in SPS, advancements in automated chromatography and liquid-handling robotics have made this a highly viable approach. nih.gov

For the this compound scaffold, a solution-phase combinatorial library could be generated as illustrated in the following hypothetical reaction scheme. The core scaffold would be dispensed into the wells of a microtiter plate, and then a different building block (e.g., a unique acyl chloride or sulfonyl chloride) would be added to each well.

Table 1: Hypothetical Combinatorial Library Design via Acylation

This table illustrates a small subset of a potential library generated by reacting this compound with various acyl chlorides.

| Building Block (R-COCl) | Resulting Derivative Structure |

| Acetyl chloride | 2-(4-Acetylpiperazin-1-yl)-4,6-dimethoxypyrimidine |

| Benzoyl chloride | 4,6-Dimethoxy-2-(4-benzoylpiperazin-1-yl)pyrimidine |

| Cyclopropanecarbonyl chloride | 2-(4-(Cyclopropanecarbonyl)piperazin-1-yl)-4,6-dimethoxypyrimidine |

| 4-Chlorobenzoyl chloride | 2-(4-(4-Chlorobenzoyl)piperazin-1-yl)-4,6-dimethoxypyrimidine |

Table 2: Hypothetical Combinatorial Library Design via Reductive Amination

This table shows representative products from the reductive amination of this compound with various aldehydes.

| Building Block (R-CHO) | Reducing Agent | Resulting Derivative Structure |

| Formaldehyde | Sodium triacetoxyborohydride (B8407120) | 4,6-Dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidine |

| Benzaldehyde | Sodium triacetoxyborohydride | 2-(4-Benzylpiperazin-1-yl)-4,6-dimethoxypyrimidine |

| Isobutyraldehyde | Sodium triacetoxyborohydride | 2-(4-Isobutylpiperazin-1-yl)-4,6-dimethoxypyrimidine |

The generation of such libraries allows for high-throughput screening to identify compounds with desired biological or material properties. The modular nature of combinatorial synthesis, combined with the privileged this compound scaffold, provides a robust platform for the discovery of novel and potent molecules. The choice between solid-phase and solution-phase synthesis depends on the specific goals of the library, the scale of production, and the available automation and purification technologies. nih.gov

Preclinical Pharmacological Investigations of 4,6 Dimethoxy 2 Piperazin 1 Yl Pyrimidine Analogues

In Vitro Biological Activity Screening

The initial phase of preclinical investigation typically involves a comprehensive screening of biological activities in a controlled laboratory setting. For analogues of 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine, these in vitro assays are crucial for determining their pharmacological profile, including their affinity for specific receptors, their ability to inhibit key enzymes, and their functional effects on cells.

The interaction of pyrimidine-piperazine analogues with aminergic G-protein coupled receptors, such as dopamine (B1211576), serotonin, and adrenergic receptors, is a key area of investigation due to the role of these receptors in neuropsychiatric disorders.

A series of novel long-chain arylpiperazines featuring a coumarin (B35378) fragment were synthesized and evaluated for their binding affinity at α1, D2, and 5-HT2A receptors. nih.gov Many of these compounds demonstrated high affinity for all three receptor types, with the substitution on the N4 position of the piperazine (B1678402) ring being a critical determinant of this activity. nih.gov For instance, compound 6 from this series, showed a pKi value of 7.93 for D2 receptors and 6.76 for 5-HT2A receptors, presenting a profile similar to haloperidol. nih.gov The same compound also exhibited high affinity for the α1A-adrenoceptor, with a pA2 value of 9.07. nih.gov

In another study, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives containing a piperazine group were designed and synthesized. researchgate.netsemanticscholar.org Several of these compounds showed high affinity for 5-HT1A and 5-HT2A receptors. researchgate.netsemanticscholar.org Specifically, compounds 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) demonstrated excellent affinity for 5-HT1A receptors with Ki values of 0.78 nM and 0.57 nM, respectively. researchgate.netsemanticscholar.org

Efforts have also been made to enhance selectivity. Structure-affinity relationship studies on (2-methoxyphenyl)piperazine derivatives aimed to reduce their affinity for α1-adrenergic receptors while maintaining high affinity for 5-HT1A receptors. nih.gov It was found that replacing a terminal heteroaryl amide fragment with a cycloalkyl group enhanced 5-HT1A affinity. nih.gov Compounds with cis-bicyclo[3.3.0]octane, norbornane, and norbornene groups showed high affinity for 5-HT1A receptors (Ki = 0.12-0.63 nM) and were devoid of antagonist activity at α1-adrenergic receptors. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperazine Analogues

| Compound | Target Receptor | Binding Affinity (Ki or pKi) |

|---|---|---|

| Compound 6 (Arylpiperazine-coumarin hybrid) nih.gov | Dopamine D2 | pKi = 7.93 |

| Serotonin 5-HT2A | pKi = 6.76 | |

| Alpha-1A Adrenoceptor | pA2 = 9.07 | |

| Compound 4 (Coumarin-piperazine derivative) researchgate.netsemanticscholar.org | Serotonin 5-HT1A | Ki = 0.78 nM |

| Compound 7 (Coumarin-piperazine derivative) researchgate.netsemanticscholar.org | Serotonin 5-HT1A | Ki = 0.57 nM |

| Compound (-)-9b (Tetrahydrobenzo[d]thiazole derivative) nih.gov | Dopamine D3 (EC50) | 0.10 nM |

The inhibitory activity of this compound analogues against various enzymes has been explored, revealing potential applications in oncology and inflammatory diseases.

Kinase Inhibition: A high-throughput screen identified a 4,6-disubstituted pyrimidine (B1678525) (Compound 1 ) as an inhibitor of the Heat Shock Factor 1 (HSF1) stress pathway, with a cellular IC50 value of 2.00 μM. nih.gov Further optimization led to a more potent inhibitor (Compound 25 ) with an IC50 of 15 nM in the HSF1 assay and high potency against the CDK9 enzyme (IC50 = 3 nM). nih.gov In a separate study, a series of 4-amino-thieno[2,3-d]pyrimidines were evaluated for their inhibitory effects on B-Raf kinases, which are significant in cell growth and survival. nih.gov

Phosphodiesterase (PDE) Inhibition: While specific data for this compound analogues is limited, broader studies on pyrimidine compounds have shown inhibitory effects on various PDE isoforms.

Heat Shock Protein (Hsp) Inhibition: The discovery of Hsp70 inhibitors has become a significant focus in cancer research. acs.orgnih.gov A study on 2,5′-thiodipyrimidines and related scaffolds as reversible binders to an allosteric site on Hsp70 identified potent inhibitors. acs.orgnih.gov One of the most active compounds, 27c , which combines a glycine, a phenyl ring, and a benzyloxy group, showed low micromolar activity in cancer cells. acs.orgnih.gov Notably, the synthesis of a related compound, N-(6-Amino-2-((4,6-dimethoxy-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)propionamide , has been reported, highlighting the relevance of the 4,6-dimethoxypyrimidine (B185312) scaffold in this area. acs.org

Additionally, novel thiouracil amide compounds have been synthesized and screened for their ability to target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells. nih.gov Compound 5e from this series exhibited an IC50 value of 18 μM and was shown to inhibit the catalytic activity of PARP1. nih.gov

Table 2: Enzyme Inhibition by Pyrimidine Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition (IC50) |

|---|---|---|

| 4,6-disubstituted pyrimidine (Compound 1) nih.gov | HSF1 Stress Pathway | 2.00 μM |

| 4,6-disubstituted pyrimidine (Compound 25) nih.gov | HSF1 Stress Pathway | 15 nM |

| CDK9 | 3 nM | |

| Thiouracil amide (Compound 5e) nih.gov | PARP1 | 18 μM |

| 2,5′-Thiodipyrimidine (Compound 27c) acs.orgnih.gov | Hsp70 | Low micromolar activity |

Cell-based assays provide insights into the functional consequences of the molecular interactions of these compounds, such as their effects on cell survival, growth, and death.

Apoptosis Induction and Cell Proliferation Inhibition: Analogues of this compound have demonstrated potential as anticancer agents by inducing apoptosis and inhibiting the proliferation of cancer cells. Studies have shown that these compounds can modulate specific signaling pathways to induce apoptosis in various cancer cell lines. For example, novel thiouracil amide derivatives were found to enhance the cleavage of PARP1 and increase CASPASE 3/7 activity, key events in the apoptotic cascade, in human breast cancer cells. nih.gov

In a study of 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, several derivatives were tested for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.govCompound 2 in this series showed the best antiproliferative effect against the MCF-7 cell line with an IC50 of 0.013 µM. nih.govCompound 3 exhibited a high selective index (SI = 19.3) for MCF-7 cells. nih.gov

Neuroprotection: The neuroprotective potential of pyrimidine-based compounds has also been investigated. A study on triazole-pyrimidine hybrids revealed that several compounds exhibited significant anti-neuroinflammatory properties by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells. nih.gov Six of the synthesized compounds also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. nih.gov In vitro experiments with dopaminergic MN9D cells indicated that compound 1a (D-264) and its analogue (-)-9b provided neuroprotection from the toxicity of MPP+. nih.gov

Table 3: Cell-Based Functional Activity of Pyrimidine Analogues

| Compound/Analogue | Assay Type | Cell Line | Result (IC50) |

|---|---|---|---|

| Thiouracil amide (Compound 5e) nih.gov | Cell Viability | MCF-7 (Breast Cancer) | 18 μM |

| Thieno[2,3-d]pyrimidine (Compound 2) nih.gov | Antiproliferative | MCF-7 (Breast Cancer) | 0.013 µM |

| Thieno[2,3-d]pyrimidine (Compound 3) nih.gov | Antiproliferative | MCF-7 (Breast Cancer) | Not specified (SI=19.3) |

| Triazole-pyrimidine hybrids (ZA2-ZA6, S5) nih.gov | Neuroprotection | Human Neuronal Cells | Reduced apoptosis markers |

| D-264 (1a) & (-)-9b nih.gov | Neuroprotection | MN9D (Dopaminergic) | Protected against MPP+ toxicity |

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to assess their efficacy in living organisms, typically in animal models that mimic human diseases.

The potential of piperazine-containing compounds as therapeutic agents for Parkinson's disease has been explored in various animal models. These models often use neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron degeneration, replicating key pathological features of the disease. nih.gov

A study focused on the development of multifunctional dopamine D2/D3 agonists led to the synthesis of D-264 (1a) , a compound with a biphenyl-piperazine structure linked to a tetrahydrobenzo[d]thiazole core. nih.gov This D3-preferring agonist showed neuroprotective properties in animal models of Parkinson's disease. nih.gov Structural modifications were made to improve its in vivo efficacy, leading to compounds like (-)-8b and (-)-9b . nih.gov These analogues demonstrated high in vivo activity in both reserpinized rats and 6-OHDA-induced unilateral lesioned rats, which are established models for assessing anti-Parkinsonian effects. nih.gov

While not a pyrimidine derivative, the findings for piperine (B192125), an alkaloid containing a piperidine (B6355638) ring, in a Parkinson's disease mouse model are also of interest. nih.gov Oral administration of piperine attenuated MPTP-induced deficits in motor coordination and cognitive function. nih.gov It also protected against the loss of tyrosine hydroxylase-positive cells in the substantia nigra and reduced markers of neuroinflammation and oxidative stress. nih.gov These results underscore the potential of targeting neuroprotective pathways with piperazine/piperidine-containing scaffolds.

The anticancer potential of this compound analogues observed in vitro has prompted investigations in oncology models. In vitro studies have laid the groundwork for potential in vivo testing.

For instance, a new class of piperazine-linked pyrimidines was developed as inhibitors of the p65 subunit of NF-κB, a key target in breast cancer. nih.gov Among the synthesized derivatives, compounds 3a and 5b effectively inhibited the viability of MCF-7 human breast cancer cells with IC50 values of 9.17 µM and 6.29 µM, respectively. nih.gov

In another study, novel thiouracil amide compounds with a piperazine linker were synthesized and found to inhibit the viability of human estrogen-receptor-positive breast cancer cells. nih.gov The lead compound, 5e , had an IC50 of 18.23 µM and was shown to inhibit PARP1 catalytic activity and induce apoptosis. nih.gov Similarly, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates showed potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some compounds having IC50 values in the low micromolar to nanomolar range. nih.gov While these studies provide a strong rationale, specific in vivo efficacy data from xenograft models for close analogues of this compound were not available in the reviewed literature.

Antimicrobial and Antiviral Activity Assessments

Research into the antimicrobial and antiviral properties of pyrimidine derivatives has revealed a range of activities. While specific data on this compound is limited, studies on structurally related compounds provide insights into the potential of this chemical class.

For instance, a study on new 4,6-disubstituted pyrimidine derivatives showed varying degrees of antimicrobial activity against Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Streptomyces species. nih.gov Another pyrimidine derivative, 6-Chloro-2,4-diamino pyrimidine, was screened for its antibacterial activity against several bacteria including Staphylococcus aureus, Escherichia coli, and Bacillus cereus, as well as for its fungicidal activity against Aspergillus species and Candida albicans. researchgate.net This compound, however, demonstrated low antibacterial and antifungal activity compared to standard drugs. researchgate.net

In the realm of antiviral research, certain pyrazolo[3,4-d]pyrimidine analogues have shown notable activity. nih.gov Specifically, a thiocarboxamide acyclic nucleoside analogue was found to be active against human cytomegalovirus and herpes simplex virus type 1. nih.gov Furthermore, 2,4-diamino-5-cyano-pyrimidine derivatives with a phosphonomethoxyethoxy side chain have demonstrated pronounced antiretroviral activity. nih.gov Furanopyrimidines represent another class of pyrimidine analogues that have been identified as potent and selective anti-Varicella Zoster Virus (VZV) agents. psu.edu The antiviral activity in this series is linked to VZV thymidine (B127349) kinase-mediated phosphorylation. psu.edu

| Compound Class | Activity | Organism/Virus | Key Findings | Citation |

|---|---|---|---|---|

| 4,6-disubstituted pyrimidines | Antimicrobial | Bacillus subtilis, Pseudomonas aeruginosa, Streptomyces sp. | Displayed varying degrees of antimicrobial activity. | nih.gov |

| 6-Chloro-2,4-diamino pyrimidine | Antimicrobial | Staphylococcus aureus, Escherichia coli, Bacillus cereus, Aspergillus sp., Candida albicans | Exhibited low antibacterial and antifungal activity. | researchgate.net |

| Pyrazolo[3,4-d]pyrimidine analogues | Antiviral | Human cytomegalovirus, Herpes simplex virus type 1 | A thiocarboxamide acyclic nucleoside analogue showed activity. | nih.gov |

| 2,4-diamino-5-cyano-pyrimidines | Antiviral | Retroviruses | Derivatives with a phosphonomethoxyethoxy side chain showed pronounced activity. | nih.gov |

| Furanopyrimidines | Antiviral | Varicella Zoster Virus (VZV) | Potent and selective anti-VZV activity. | psu.edu |

Other Disease-Specific Animal Models (e.g., Antihypertensive, Anti-inflammatory)

The therapeutic potential of pyrimidine analogues extends to other disease areas, notably hypertension and inflammation.

Several studies have highlighted the antihypertensive properties of pyrimidine derivatives. A series of 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives were shown to reduce blood pressure in spontaneously hypertensive rats. nih.gov Certain compounds from this series were also effective in renal hypertensive rats and demonstrated alpha-adrenoceptor blocking effects. nih.gov Another study on new pyrimidine derivatives, designed as nifedipine-like structures, identified compounds that caused a significant decrease in mean arterial blood pressure in rabbits and exhibited calcium channel blockade activity. researchgate.net Similarly, other research has focused on dihydropyrimidines, which are known to act as calcium channel modulators, for their antihypertensive effects. researchgate.netmdpi.com

The anti-inflammatory potential of pyrimidine derivatives has also been investigated. Thiazolo[4,5-d]pyrimidines have been synthesized and screened for their anti-inflammatory activity, with some derivatives showing significant inhibition of inflammation in rat paw edema models. tandfonline.com In another study, N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides demonstrated high analgesic and anti-inflammatory activities. pharmjournal.ru Furthermore, newly synthesized pyrimidine and pyrimidopyrimidine derivatives have been evaluated for their in vitro anti-inflammatory activity using a membrane stabilization method. nih.gov

| Compound Class | Activity | Animal Model/Assay | Key Findings | Citation |

|---|---|---|---|---|

| 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Antihypertensive | Spontaneously hypertensive rats, renal hypertensive rats | Reduced blood pressure, alpha-adrenoceptor blocking effects. | nih.gov |

| Nifedipine-like pyrimidine derivatives | Antihypertensive | Rabbits | Decreased mean arterial blood pressure, calcium channel blockade. | researchgate.net |

| Thiazolo[4,5-d]pyrimidines | Anti-inflammatory | Rat paw edema model | Significant inhibition of inflammation. | tandfonline.com |

| N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides | Anti-inflammatory | Preclinical models | High analgesic and anti-inflammatory activities. | pharmjournal.ru |

| Novel pyrimidine and pyrimidopyrimidine derivatives | Anti-inflammatory | In vitro membrane stabilization | Demonstrated anti-hemolytic and antioxidant effects. | nih.gov |

Preclinical Pharmacokinetics and Pharmacodynamics

The study of how the body affects a drug (pharmacokinetics) and the drug's effect on the body (pharmacodynamics) is crucial for drug development. For pyrimidine analogues, these investigations are key to understanding their therapeutic potential.

Pyrimidine analogues are generally considered prodrugs that require intracellular activation to exert their pharmacological effects. nih.govuu.nluu.nl This activation typically involves sequential phosphorylation to monophosphate, diphosphate, and triphosphate forms. uu.nluu.nl

Studies on various pyrimidine analogues have provided insights into their ADME properties. For example, a thieno[3,2-d]pyrimidine (B1254671) derivative, GDC-0941, was found to be an orally bioavailable inhibitor of class I PI3 kinase. nih.gov In another study, a CNS-penetrant pan-muscarinic antagonist with a 4,6-disubstituted pyrimidine core was found to have high plasma protein binding and a high rat brain:plasma ratio, although with lower unbound brain to plasma ratio. nih.gov The predicted hepatic clearance for this compound was high in both human and rat models. nih.gov However, optimization efforts led to a next-generation pan-mAChR partial antagonist with attractive in vivo rat pharmacokinetics, including low clearance and a modest volume of distribution. nih.gov

Understanding the relationship between drug exposure and its pharmacological effect is a cornerstone of drug development. For pyrimidine analogues used in oncology, the intracellular accumulation of their active nucleotide forms is considered critical for their cytotoxic activity. nih.govuu.nl A demonstrated relationship between the intracellular triphosphate concentrations of cytarabine (B982) in leukemic cells and the response rate in patients with acute myeloid leukemia highlights this principle. nih.govuu.nl

In the context of antiviral furanopyrimidines, a clear structure-activity relationship has been observed, where optimal antiviral activity correlates with a specific lipophilicity (ClogP) range. psu.edu This suggests that factors like membrane transport may play a role in their efficacy. psu.edu

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. Research on 4,6-disubstituted pyrimidines as CNS-penetrant pan-muscarinic antagonists has shown that this series can have attractive CNS penetration. nih.gov One analogue in this series demonstrated high brain distribution with a rat brain:plasma ratio (Kp) of approximately 0.68 and an unbound brain to plasma ratio (Kp,uu) of about 0.75. nih.gov Further optimization led to a compound with excellent CNS penetration, suitable for in vivo studies. nih.gov

Another study on a novel pyrimidine derivative for experimental chronic traumatic encephalopathy found that the compound could restore the activity of brain cells, suggesting it reaches its target in the brain. nih.gov

| Compound/Series | Key Pharmacokinetic Parameter | Finding | Citation |

|---|---|---|---|

| GDC-0941 (thieno[3,2-d]pyrimidine) | Oral Bioavailability | Identified as an orally bioavailable inhibitor of PI3 kinase. | nih.gov |

| 4,6-disubstituted pyrimidine antagonist | Plasma Protein Binding | Highly bound in plasma. | nih.gov |

| Brain Penetration (rat) | High brain:plasma Kp (1.45), lower Kp,uu (0.36). | nih.gov | |

| Optimized pan-mAChR antagonist | In vivo Rat PK | Low clearance (CLp = 5.37 mL/min/kg) and excellent CNS penetration. | nih.gov |

| Furanopyrimidines | Structure-Activity Relationship | Optimal antiviral activity correlates with a ClogP range of approximately 2.4–3.5. | psu.edu |

| CNS-active 4,6-disubstituted pyrimidine analogue | Brain Penetration (rat) | High brain distribution (Kp ~0.68, Kp,uu ~0.75). | nih.gov |

Molecular Mechanisms and Biological Target Interactions of 4,6 Dimethoxy 2 Piperazin 1 Yl Pyrimidine Analogues

Identification and Validation of Specific Biological Targets

Analogues of 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine, which fall under the broader class of pyrimidine-piperazine hybrids, have been recognized for their significant interactions with various G Protein-Coupled Receptors (GPCRs). The arylpiperazine moiety, in particular, is considered a "privileged scaffold" in medicinal chemistry, frequently targeting aminergic GPCRs such as serotonin, dopamine (B1211576), and adrenergic receptors. nih.gov

Research into disubstituted pyrimidine (B1678525) derivatives has highlighted their potential as selective 5-HT2C agonists. nih.gov Structure-activity relationship (SAR) studies on related 1-(2-methoxyphenyl)piperazine derivatives have shown high affinity for 5-HT1A serotonin receptors. nih.gov Modifications to the terminal group of these analogues have been explored to enhance selectivity for 5-HT1A receptors over α1-adrenergic receptors. nih.gov Furthermore, various 1-aryl-4-(4-succinimidobutyl)piperazines and their conformationally constrained analogues have been synthesized and evaluated for their binding to serotonin (5-HT1A, 5-HT2A, 5-HT7), α1-adrenergic, and dopaminergic D2 receptors. nih.gov The versatility of the pyrimidine-piperazine scaffold allows for the modulation of activity at these different GPCR subtypes, offering a pathway to develop compounds with specific pharmacological profiles. acs.org

| Compound Class | Target GPCR Subtype(s) | Observed Effect |

| Disubstituted pyrimidines | 5-HT2C | Agonism |

| 1-(2-Methoxyphenyl)piperazine analogues | 5-HT1A, α1-adrenergic | Antagonism, High Affinity |

| 1-Aryl-4-(4-succinimidobutyl)piperazines | 5-HT1A, 5-HT2A, 5-HT7, α1-adrenergic, D2 | Binding Affinity |

The pyrimidine core is a well-established scaffold for the development of protein kinase inhibitors, as it can mimic the adenine (B156593) ring of ATP and interact with the hinge region of the kinase domain. nih.gov Analogues of this compound have been investigated for their inhibitory activity against several protein kinases.

A series of 4,6-disubstituted pyrimidine-based compounds have been identified as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in neurodegenerative disorders like Alzheimer's disease. nih.govfrontiersin.org Specifically, 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives demonstrated inhibitory activity against the ATPase function of MARK4 in the micromolar range. nih.govfrontiersin.org

Furthermore, pyrimidine derivatives have been explored as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.gov Molecular docking studies have suggested that certain pyrimidine derivatives can bind to the active site of CDK2, indicating their potential as anticancer agents. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a related heterocyclic system, has also yielded potent kinase inhibitors, some of which have advanced to clinical trials. nih.govacs.org While not directly focused on this compound, this research underscores the potential of the pyrimidine moiety to target a range of kinases.

| Kinase Target | Analogue Class | Key Findings |

| MARK4 | 4,6-Disubstituted pyrimidines | ATPase inhibition with IC50 values in the micromolar range. nih.govfrontiersin.org |

| CDK2 | Pyrimidine derivatives | Potential binding to the active site, suggesting inhibitory activity. nih.gov |

Recent studies have identified analogues bearing a striking resemblance to this compound as potent inhibitors of Heat Shock Protein 70 (Hsp70). Specifically, a class of 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine acrylamides has been developed as irreversible binders to an allosteric site on Hsp70. acs.orgnih.gov

One notable derivative, an N-(6-amino-2-((4,6-dimethoxy-2-(piperidin-1-yl)pyrimidin-5-yl)thio)pyrimidin-4-yl)acrylamide, was synthesized and shown to interact with this allosteric pocket. acs.org Hsp70 is a molecular chaperone that plays a crucial role in protein folding and is often overexpressed in cancer cells, contributing to their survival and resistance to therapy. acs.orgnih.gov The inhibition of Hsp70 by these pyrimidine analogues can lead to the degradation of oncoproteins and induce apoptosis in cancer cells. acs.orgnih.gov

The therapeutic reach of this compound analogues extends beyond GPCRs, kinases, and heat shock proteins. Research has uncovered interactions with other important biological targets.

One area of investigation is the inhibition of tubulin polymerization. Novel 4,6-pyrimidine analogues have been designed and synthesized as colchicine binding site inhibitors, demonstrating potent antiproliferative activities. nih.gov The co-crystal structure of one such analogue in complex with tubulin confirmed its binding at the colchicine site, thereby disrupting microtubule dynamics, which is a validated anticancer strategy. nih.gov

Additionally, certain aminopyrimidine derivatives have been explored as potential dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1). mdpi.com Both BRD4 and PLK1 are implicated in cancer cell proliferation, and their simultaneous inhibition could offer a synergistic therapeutic effect. mdpi.com

Elucidation of Mechanism of Action at the Molecular Level

Understanding the precise molecular interactions between a ligand and its biological target is fundamental to rational drug design. For analogues of this compound, molecular docking and simulation studies have provided valuable insights into their binding modes.

In the context of MARK4 inhibition, docking studies revealed that 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine derivatives fit into the ATP-binding pocket of the kinase. nih.govfrontiersin.org The binding is stabilized by hydrogen bonds with key residues such as Tyr137 and Glu142, as well as hydrophobic interactions. nih.govfrontiersin.org Molecular dynamics simulations further confirmed that the binding of these ligands stabilizes the protein structure. nih.govfrontiersin.org

For Hsp70 inhibitors, the mechanism involves binding to a novel allosteric pocket, distinct from the ATP-binding site. acs.orgnih.govacs.org The acrylamide moiety in these compounds is designed to form a covalent bond with a cysteine residue (Cys267) within this pocket, leading to irreversible inhibition. acs.org This allosteric modulation alters the conformation of Hsp70, disrupting its interaction with co-chaperones and client proteins, ultimately leading to the degradation of oncoproteins like HER2. acs.org

Molecular docking of pyrimidine derivatives into the active site of CDK2 has shown hydrogen bonding interactions with key residues like THR 165, GLU 12, and LYS 33, which are crucial for their inhibitory effect. nih.gov These in silico studies, combined with experimental data, are instrumental in elucidating the structure-activity relationships and guiding the optimization of these compounds for enhanced potency and selectivity.

Allosteric vs. Orthosteric Binding Mechanisms

The interaction of a ligand with its receptor can occur through two primary mechanisms: orthosteric and allosteric binding. Orthosteric ligands bind to the primary active site of a receptor, the same site recognized by the endogenous substrate or agonist. This binding is typically competitive, meaning the ligand directly competes with the natural ligand for the same space. In contrast, allosteric ligands bind to a topographically distinct site on the receptor. This interaction induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the orthosteric ligand at the active site.

For G-protein coupled receptors (GPCRs), which are common targets for pyrimidine-piperazine derivatives, allosteric modulators offer significant therapeutic advantages. Because allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allosteric ligands can achieve greater receptor selectivity, potentially leading to fewer side effects. chemdiv.com Allosteric modulators can be categorized as:

Positive Allosteric Modulators (PAMs): Enhance the affinity or efficacy of the orthosteric agonist. nih.govmdpi.com

Negative Allosteric Modulators (NAMs): Decrease the affinity or efficacy of the orthosteric agonist. nih.govmdpi.com

Silent Allosteric Modulators (SAMs): Bind to the allosteric site without affecting the orthosteric ligand's properties but can block other allosteric modulators. mdpi.com

Allosteric Agonists: Directly activate the receptor by binding to the allosteric site, even without an orthosteric ligand. nih.gov

Downstream Cellular Signaling Pathway Modulation

The binding of this compound analogues to their target receptors, particularly GPCRs, initiates a cascade of intracellular events known as downstream signaling. The specific pathways modulated depend on the receptor subtype and the nature of the G-protein to which it couples. Many pyrimidine-piperazine analogues target dopamine (e.g., D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors, which are crucial in neuropsychiatric signaling. nih.gov

Upon activation by an agonist, a GPCR undergoes a conformational change that allows it to activate a heterotrimeric G-protein. This typically leads to the modulation of second messenger systems:

cAMP Pathway: Receptors coupled to Gs proteins stimulate adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, receptors coupled to Gi/o proteins inhibit adenylyl cyclase, leading to a decrease in cAMP.

Phosphoinositide Pathway: Receptors coupled to Gq/11 proteins activate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

The phenomenon of "ligand-directed trafficking" or "functional selectivity" is particularly relevant. This concept describes how different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways over others. nih.gov Both orthosteric and allosteric ligands can induce functionally specific cellular effects. nih.gov Therefore, an analogue of this compound could act as a potent agonist for G-protein activation while simultaneously being a weak activator of β-arrestin-dependent signaling, or vice-versa. This biased signaling offers a sophisticated approach to drug design, allowing for the fine-tuning of cellular responses to maximize therapeutic benefit and minimize adverse effects.

Structure-Activity Relationship (SAR) Studies for Target Selectivity and Potency

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a core scaffold like 2-(piperazin-1-yl)pyrimidine influence its interaction with biological targets. Research on analogues has provided key insights into achieving high potency and selectivity for various receptors, including dopamine and serotonin receptors. nih.govacs.org

Modifications to the Pyrimidine Ring: The substituents on the pyrimidine ring are critical determinants of affinity and selectivity. In a series of 4-pyrimidinylpiperazines targeting dopamine D2 and D3 receptors, the nature and position of substituents at the 2- and 6-positions of the pyrimidine ring had a dramatic effect. acs.org For example, introducing a bulky tert-butyl group at the 2-position alongside a methyl group at the 6-position resulted in a compound with high affinity for the D3 receptor and nearly 40-fold selectivity over the D2 receptor. acs.org Further substitution with a trifluoromethyl group at the 6-position enhanced both potency and selectivity, highlighting the importance of steric and electronic properties at this position for D3 receptor recognition. acs.org

Modifications to the Piperazine (B1678402) Moiety and Terminal Group: The piperazine ring often serves as a linker to a terminal aryl group, and modifications here significantly impact the pharmacological profile. In one study of thiazolo[5,4-d]pyrimidine derivatives, linking the core directly to a piperazine ring was found to be preferable to a piperidine (B6355638) linker for adenosine A2A receptor affinity. nih.gov The substituent on the distal nitrogen of the piperazine is also crucial. For example, while phenyl and benzyl groups were well-tolerated, extending the linker to a phenylethyl group decreased binding activity. nih.gov

In a series of N-phenylpiperazine analogues, the terminal aryl group was shown to be a key factor for dopamine receptor selectivity. nih.gov The presence of electron-withdrawing groups like chloro- or fluoro-substituents on a terminal benzene ring has been shown in other contexts to enhance anti-tumor activity. nih.gov Similarly, for 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl) analogues, the presence of a halogen on the terminal fluorophenyl moiety was essential for inhibitory effects on equilibrative nucleoside transporters (ENTs). polyu.edu.hk

The data from these SAR studies can be summarized to guide the design of new analogues with desired pharmacological profiles.

Table 1: SAR of Pyrimidine Ring Substitutions on Dopamine Receptor Affinity Data synthesized from studies on 4-pyrimidinylpiperazine analogues targeting dopamine receptors. acs.org

| Compound Analogue Type | Pyrimidine R1 Substituent (2-position) | Pyrimidine R2 Substituent (6-position) | D3 Affinity (Ki, nM) | D2/D3 Selectivity |

|---|---|---|---|---|

| Isomer A | -CH3 | -CF3 | Low Affinity | Low |

| Isomer B | -CH3 | -C(CH3)3 | Reduced Affinity | Low |

| Isomer C | -C(CH3)3 | -CH3 | <10 | ~40-fold |

| Isomer D | -C(CH3)3 | -CF3 | 4.2 | 122-fold |

Computational Chemistry and Structural Insights into 4,6 Dimethoxy 2 Piperazin 1 Yl Pyrimidine Analogues

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between small molecules, such as 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine analogues, and their protein targets.

Research on pyrimidine-piperazine derivatives has utilized molecular docking to elucidate their binding modes with various protein targets. For instance, in silico docking studies of novel oxazine- and piperazine-linked pyrimidines targeting the p65 subunit of NF-κB revealed significant binding energies. nih.gov Specifically, the pyrimidine (B1678525) ring and other substituents were shown to form strong pi-alkyl interactions with key residues of the protein. nih.gov

In another study, molecular docking simulations were performed on pyrazolo[3,4-d]pyrimidinone derivatives with the active sites of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). mdpi.com These simulations, often coupled with molecular dynamics, provide a detailed understanding of the stability and interaction profiles of the ligands. mdpi.com The binding modes identified through these simulations often involve hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex.

The insights gained from molecular docking are pivotal for structure-based drug design, enabling the optimization of lead compounds to enhance their binding affinity and selectivity for a specific biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com This predictive tool is widely used in drug discovery to estimate the activity of newly designed molecules.

QSAR studies on various pyrimidine and piperazine (B1678402) derivatives have been conducted to predict their biological activities. For instance, a QSAR study was performed on 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents, leading to the development of predictive models. ijpbs.net These models are typically developed using multiple linear regression and validated through cross-validation methods to ensure their statistical significance and predictive power. ijpbs.net

In the context of piperazine derivatives, QSAR models have been developed to predict their inhibitory activity against targets like the mammalian target of rapamycin complex 1 (mTORC1). mdpi.com Such models have identified key molecular descriptors, including electronic, steric, and hydrophobic properties, that are significantly correlated with biological activity. mdpi.comresearchgate.net These descriptors can include parameters like the lowest unoccupied molecular orbital energy (ELUMO), molar refractivity, and aqueous solubility. mdpi.com

The application of QSAR helps in understanding the structural requirements for a compound to exhibit a particular biological activity and guides the design of new analogues with potentially improved potency. nih.govimist.ma

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This computational method is crucial for understanding the conformational changes of both the ligand and the protein upon binding and for assessing the stability of the resulting complex.

MD simulations have been employed to study the binding of pyrimidine derivatives to their target proteins. For example, 200-nanosecond MD simulations were used to investigate the binding interactions of pyrazolo[3,4-d]pyrimidinone derivatives within the active sites of COX-1 and COX-2. mdpi.com These simulations help in identifying the most stable binding poses and understanding the dynamic nature of the interactions.

De Novo Drug Design Approaches Utilizing the Pyrimidine-Piperazine Scaffold

De novo drug design involves the creation of novel molecular structures with desired pharmacological properties from scratch, often using computational methods. The pyrimidine-piperazine scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govnih.gov

The versatility of the pyrimidine-piperazine core makes it an excellent starting point for de novo design. researchgate.net By combining this scaffold with various functional groups, novel compounds with diverse biological activities can be generated. Computational approaches can guide this process by predicting the binding affinity and other properties of the designed molecules before their synthesis.

Fragment-based drug design, a related approach, can also utilize the pyrimidine-piperazine scaffold. In this method, small molecular fragments are identified that bind to the target protein, and these fragments are then grown or linked together to create a more potent lead compound. The pyrimidine and piperazine moieties themselves can serve as such fragments.

Homology Modeling and Structural Refinement of Target Proteins

In many cases, the experimental three-dimensional structure of a target protein is not available. Homology modeling is a computational technique used to generate a 3D model of a protein of interest using the known structure of a homologous protein as a template. nih.gov

This technique is essential when studying the interaction of this compound analogues with protein targets for which no experimental structure has been determined. bonvinlab.org The process involves identifying a suitable template structure, aligning the target sequence with the template, building the model, and then refining and validating it. nih.gov

For example, homology models have been constructed for receptors like the 5-HT7 and 5-HT1A receptors to investigate the binding modes of pyrimidine and quinazoline derivatives. nih.gov Once a reliable model of the target protein is built, it can be used for molecular docking and molecular dynamics simulations with the pyrimidine-piperazine ligands to predict their binding interactions and guide further drug design efforts. biomedicineonline.org

The Elusive Role of this compound in Advanced Analytical Derivatization

Despite interest in pyrimidine-based compounds for analytical derivatization, a thorough review of scientific literature reveals no specific applications of this compound as a derivatization reagent in the advanced analytical methodologies of mass spectrometry. While the foundational structure of this compound suggests potential utility, its practical application in enhancing detection sensitivity, improving molecular characterization, or in stable isotope labeling strategies for quantitative bioanalysis is not documented in publicly available research.

Future Research Directions and Therapeutic Potential of 4,6 Dimethoxy 2 Piperazin 1 Yl Pyrimidine Scaffolds

Exploration of Novel Disease Indications and Untapped Biological Targets

While pyrimidine-based compounds are well-established in oncology, future research is poised to expand into new therapeutic landscapes. nih.govmdpi.com The inherent ability of the pyrimidine (B1678525) core to mimic the adenine (B156593) ring of ATP makes it a prime candidate for inhibiting a vast range of kinases, many of which are still understudied. nih.govrsc.org

Untapped Kinase Targets: A significant future direction lies in targeting the "dark kinome," which includes numerous understudied kinases implicated in various diseases. acs.org By creating libraries of 2,4-diaminopyrimidine (B92962) derivatives, researchers can perform kinome-wide screening to identify novel inhibitors for kinases involved in neurodegenerative diseases, such as those linked to amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). acs.org The 4,6-dimethoxy-2-(piperazin-1-yl)pyrimidine scaffold is an ideal starting point for generating such libraries. Modifications at the piperazine (B1678402) ring and the pyrimidine core can be systematically explored to create selective inhibitors for these untapped targets. acs.org

Neurodegenerative and Inflammatory Diseases: The piperazine moiety is a common feature in centrally active agents. nih.gov This suggests a strong potential for developing novel this compound derivatives for neurological disorders. nih.govacs.org Furthermore, derivatives of similar scaffolds, such as 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, have shown potent, pan-selective inhibition of inflammatory caspases (caspase-1, -4, and -5), which are key targets for autoimmune and inflammatory diseases. nih.gov This points to a promising avenue for developing new anti-inflammatory agents based on the core scaffold.

Table 1: Potential Untapped Targets and Disease Indications

| Target Class | Specific Examples | Potential Disease Indication |

|---|---|---|

| Understudied Kinases | AAK1, BMP2K, MARKs, MLKs, NUAK1, TBK1 | Neurodegeneration (ALS, FTD), Cancer |

| Inflammatory Caspases | Caspase-1, Caspase-4, Caspase-5 | Autoimmune Disorders, Inflammatory Diseases |

Development of Multi-Targeting Agents and Hybrid Molecules

The complexity of diseases like cancer often necessitates hitting multiple biological targets simultaneously. The this compound scaffold is exceptionally well-suited for the rational design of multi-targeting agents and hybrid molecules. nih.govmdpi.com This strategy aims to enhance therapeutic efficacy and overcome drug resistance. nih.govmdpi.com

Hybrid Molecule Design: A promising approach involves creating hybrid molecules that combine the pyrimidine-piperazine core with other pharmacophores known for their anticancer activity. mdpi.com For instance, researchers have successfully created hybrids of pyrimidine with moieties like 1,3-thiazole, demonstrating greater cytotoxic potency than standard drugs like doxorubicin (B1662922) in certain cancer cell lines. mdpi.com Future work could involve linking the this compound scaffold to fragments that inhibit other key cancer-related pathways, such as histone deacetylases (HDACs) or vascular endothelial growth factor receptor (VEGFR).

Dual-Target Kinase Inhibitors: The pyrimidine core is a known hinge-binding motif for many kinases. acs.org By strategically modifying the substituents on both the pyrimidine and piperazine rings, it is possible to design single molecules that inhibit two different kinases implicated in a specific cancer's progression. For example, a single compound could be engineered to inhibit both a primary oncogenic driver kinase and a kinase involved in a resistance pathway. Recent studies have shown success in developing 2-(phenylamino)pyrimidine derivatives that inhibit EGFR triple mutants, showcasing the potential for this approach. nih.gov

Integration with Advanced Drug Delivery Systems and Nanotechnology

To enhance the therapeutic index of potent molecules derived from the this compound scaffold, integration with advanced drug delivery systems is a critical future direction. Nanotechnology offers a pathway to improve solubility, control release, and target specific tissues, thereby maximizing efficacy while minimizing systemic exposure.

Nanoparticle-Based Delivery: Pyrimidine derivatives can be encapsulated within or conjugated to nanoparticles to improve their pharmacokinetic profiles. Environmentally friendly procedures for synthesizing pyrimidine derivatives using nanoparticles as catalysts are already being developed. capes.gov.brresearchgate.net Future research will likely focus on using nano-carriers like liposomes, polymeric nanoparticles, or superparamagnetic nanoparticles for targeted delivery. capes.gov.br For instance, magnetic nanoparticles could be used to guide a potent pyrimidine-based anticancer agent directly to a tumor site using an external magnetic field. capes.gov.br

Smart Drug Delivery Systems: Another area of innovation is the development of "smart" delivery systems that release their therapeutic payload in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. A this compound derivative could be tethered to a nanoparticle via a linker that is cleaved only in the acidic environment of a tumor, ensuring targeted drug release.

Application in Chemical Biology Probes and Reporter Molecules

The versatility of the this compound scaffold extends beyond therapeutics into the realm of chemical biology. Well-characterized, potent, and selective molecules derived from this scaffold can serve as invaluable tools for basic research.

Kinase Inhibitor Probes: Highly selective inhibitors are essential for dissecting the specific roles of individual kinases in cellular signaling pathways. acs.org Developing derivatives of the this compound scaffold as chemical probes for understudied kinases would be a significant contribution to the field. acs.org These probes would allow researchers to elucidate the functions of these "dark" kinases and validate them as potential drug targets. acs.org

Reporter Molecules for Imaging: The pyrimidine structure can be incorporated into molecules designed for non-invasive imaging techniques like Positron Emission Tomography (PET). This allows for the visualization and quantification of biological processes in living organisms. Future research could focus on modifying the this compound scaffold to create novel PET tracers. For example, by incorporating a positron-emitting isotope, these molecules could be designed to bind with high affinity to a specific target, such as a receptor or enzyme that is overexpressed in a particular disease state, enabling its visualization and monitoring.

Innovation in Synthetic Methodologies and Process Scale-Up

The advancement of novel therapeutics based on the this compound scaffold relies heavily on efficient and scalable synthetic methods. Future research will focus on developing greener, more cost-effective, and higher-yielding synthetic routes.

Green Chemistry and Catalysis: There is a growing demand for sustainable chemical synthesis. tandfonline.com Research is moving towards one-pot, multi-component reactions that reduce waste and improve efficiency. researchgate.net The use of novel catalysts, such as nano-catalysts or metal-organic frameworks, can facilitate the synthesis of pyrimidine derivatives under milder, more environmentally friendly conditions. capes.gov.brresearchgate.netmdpi.com For example, methods using sulfonic acid functionalized SBA-15 as a recyclable, heterogeneous solid acid catalyst for the synthesis of fused pyrimidines have been reported. researchgate.net

Flow Chemistry and Automation: Continuous-flow microreactors offer significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scale-up. researchgate.net Applying flow chemistry to the synthesis of this compound and its derivatives can lead to higher yields, shorter reaction times, and greater process control. researchgate.net This technology is particularly suitable for the multi-step syntheses often required for complex drug molecules and can be automated for high-throughput synthesis of compound libraries.

Solid-Phase Synthesis Scale-Up: For compounds initially identified through combinatorial chemistry on a solid support, directly scaling up the solid-phase synthesis can be a rapid method for producing sufficient quantities for early-stage development. acs.orgmdpi.org This approach avoids the need to develop entirely new solution-phase routes, saving considerable time in the drug development process. mdpi.org Research has shown that multi-step solid-phase syntheses can be successfully scaled up to produce pyrimidine derivatives in good yield and purity. acs.orgmdpi.org

Collaborative Research Initiatives in Drug Discovery and Development

The journey of a chemical scaffold from a laboratory curiosity to a clinical therapeutic is long, complex, and expensive. Collaborative efforts are essential to navigate this path successfully.

Public-Private Partnerships: Fostering collaborations between academic research institutions and pharmaceutical companies will be crucial. Academia often excels in early-stage discovery, identifying novel targets and initial hit compounds. Industry partners can then provide the resources and expertise for lead optimization, preclinical development, and clinical trials. The development of drugs targeting proteins like BRD4 has benefited from open, collaborative approaches. wikipedia.org

Open-Source Drug Discovery: Open-source platforms and consortia that share data, chemical probes, and research findings can accelerate the discovery process for scaffolds like this compound. Programs like the Illuminating the Druggable Genome (IDG) initiative aim to catalyze research on understudied protein families, including kinases, by developing and disseminating chemical tools. acs.org Contributing potent and selective probes based on this scaffold to such initiatives would amplify their impact and foster a more collaborative research ecosystem.

Q & A

How can researchers optimize the synthesis of 4,6-Dimethoxy-2-(piperazin-1-yl)pyrimidine to minimize byproduct formation?

Category: Basic

Methodological Answer: